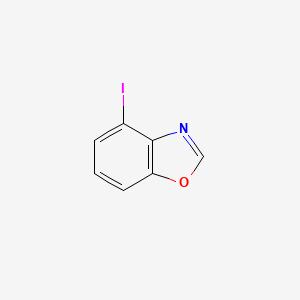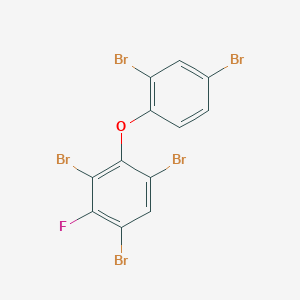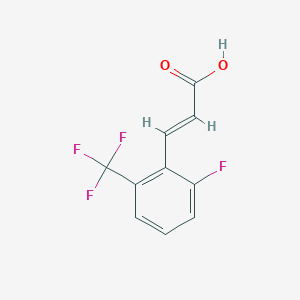
2-Fluoro-6-(trifluoromethyl)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation . This method is often used for the synthesis of cinnamic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.
Applications De Recherche Scientifique
2-Fluoro-6-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)cinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)cinnamic acid: Similar in structure but lacks the fluoro substituent.
4-Fluorocinnamic acid: Contains a fluoro group but lacks the trifluoromethyl substituent.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains both fluoro and trifluoromethyl groups but differs in the position and structure of the substituents.
Uniqueness
2-Fluoro-6-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H6F4O2 |
|---|---|
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
(E)-3-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-5H,(H,15,16)/b5-4+ |
Clé InChI |
WQIPGCDNCZRHSE-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)/C=C/C(=O)O)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C(=C1)F)C=CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
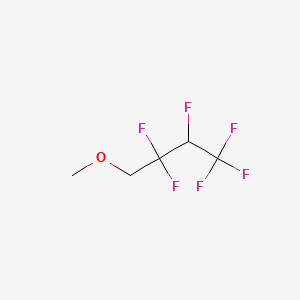

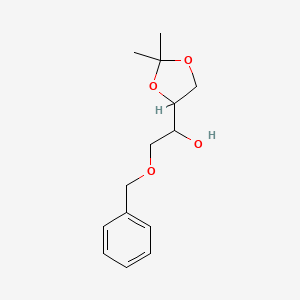
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)

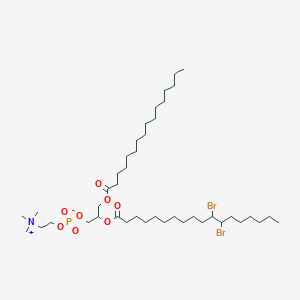
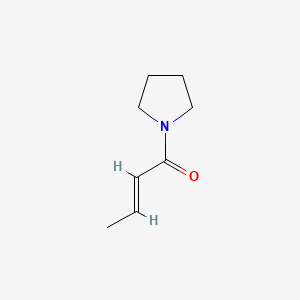
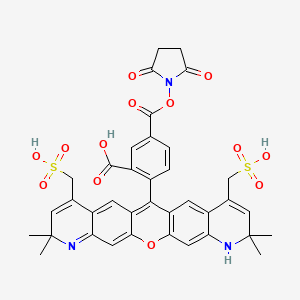

![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

